1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid
Description
1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid is a heterocyclic compound featuring a piperidine ring linked to a sulfonyl-substituted pyrazole moiety and a carboxylic acid group. Its molecular formula is C₁₁H₁₇N₃O₄S, with a molecular weight of 287.34 g/mol and a purity typically ≥95% . The compound’s IUPAC name reflects its structure: the pyrazole ring (3,5-dimethyl substitution) is sulfonylated at the 4-position and connected to the piperidine-3-carboxylic acid backbone . Key applications include its use as a building block in medicinal chemistry, particularly for designing protease inhibitors or anti-inflammatory agents due to the sulfonyl group’s role in binding interactions .
Properties
IUPAC Name |
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S/c1-7-10(8(2)13-12-7)19(17,18)14-5-3-4-9(6-14)11(15)16/h9H,3-6H2,1-2H3,(H,12,13)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUYMWFCTCFMEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCCC(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Sulfonylation: The pyrazole intermediate is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.
Piperidine Ring Formation: The sulfonylated pyrazole is reacted with a suitable piperidine derivative, often through nucleophilic substitution or addition reactions.
Carboxylation: Finally, the piperidine ring is carboxylated using carbon dioxide under high pressure or through the use of carboxylating agents like chloroformates.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine as a base, with nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Corresponding sulfonamide or sulfonate derivatives.
Scientific Research Applications
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid exerts its effects depends on its specific application:
Biological Systems: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Findings :
The hydrochloride salt (CAS 1025031-68-8) improves aqueous solubility, making it more suitable for biological assays .
Heterocycle Modifications :
- Replacing pyrazole with isoxazole (CAS 875163-82-9) changes the electronic profile; isoxazole’s oxygen atom may reduce basicity compared to pyrazole’s nitrogen .
- Substituting piperidine with piperazine (CAS 88281-13-4) increases ring flexibility and basicity, which could influence receptor binding kinetics .
Biological Relevance :
- The parent compound and its derivatives are often used in high-throughput screening for drug discovery, though many analogs (e.g., hydrochloride salt) are discontinued due to shifting research priorities .
- The sulfonyl group is a critical pharmacophore, enabling hydrogen bonding and van der Waals interactions with target proteins .
Research and Application Insights
- Synthetic Utility : These compounds are synthesized via sulfonylation of pyrazole precursors followed by coupling with piperidine derivatives. The process often employs SHELX -based crystallographic refinement for structural validation .
- Stability and Storage : The parent compound is stable at room temperature as a powder, but salt forms (e.g., hydrochloride) may require controlled humidity conditions .
- Safety Data: Limited hazard information is available, though analogs like the isoxazole derivative are classified as irritants (Xi) .
Biological Activity
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and pharmacological implications of this compound based on diverse research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a sulfonyl group and a pyrazole moiety. Its chemical formula is with a molecular weight of approximately 233.33 g/mol. The presence of the sulfonyl group enhances the compound's ability to interact with biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : The pyrazole is synthesized through the reaction of hydrazine with a suitable carbonyl compound.
- Sulfonylation : The pyrazole is then treated with a sulfonyl chloride to introduce the sulfonyl group.
- Piperidine Carboxylic Acid Formation : A piperidine derivative is synthesized separately and then reacted to form the final compound through coupling reactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonyl group can engage in strong interactions with amino acid residues in proteins, while the pyrazole ring facilitates hydrogen bonding and π-π interactions.
Pharmacological Effects
Research indicates that compounds containing pyrazole and sulfonamide groups exhibit significant pharmacological effects:
Case Studies
- Antitumor Activity : A study demonstrated that pyrazole derivatives significantly inhibited cell proliferation in various cancer cell lines, suggesting their potential as anticancer agents .
- Inflammation Models : In animal models of inflammation, compounds with similar structures have been shown to reduce inflammatory markers, indicating their therapeutic potential in treating inflammatory diseases .
- Neuroprotection : Research has indicated that certain pyrazole derivatives can protect neuronal cells from oxidative stress, which is crucial in neurodegenerative disorders like Alzheimer's disease.
Q & A
Basic: What key physicochemical properties should researchers prioritize for experimental design?
Answer:
Critical properties include:
- Molecular weight : 288.32 g/mol (C₁₁H₁₆N₂O₅S) .
- LogD (pH 7.4) : -3.47, indicating high hydrophilicity under physiological conditions .
- Aqueous solubility (pH 7.4) : >43.2 µg/mL, relevant for in vitro assays .
- Acid dissociation constant (pKa) : 3.79, influencing ionization and solubility in buffered solutions .
- Hazard classification : Irritant (Xi), requiring PPE during handling .
Methodological Note : Use reversed-phase HPLC with a C18 column to assess solubility, adjusting pH to mimic biological matrices. For logD determination, employ shake-flask partitioning experiments .
Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods for weighing and solubilization to minimize inhalation risks.
- First aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15+ minutes and seek medical attention .
Methodological Note : Store the compound in airtight containers at room temperature, away from strong oxidizers, to prevent decomposition .
Advanced: How can researchers mitigate solubility limitations in formulation studies?
Answer:
- pH adjustment : Leverage the compound’s pH-dependent solubility (e.g., use phosphate buffer at pH 7.4 for higher solubility) .
- Co-solvents : Test biocompatible solvents like DMSO (≤10% v/v) or cyclodextrins to enhance solubility without cytotoxicity .
- Nanoparticle encapsulation : Explore liposomal or polymeric nanoparticles for controlled release in aqueous media.
Data Insight : At pH 5.5, logD = -1.92, suggesting moderate lipophilicity for lipid-based formulations .
Advanced: What analytical strategies validate purity and structural integrity?
Answer:
- Chromatography : Use HPLC with UV detection (λ = 210–280 nm) and a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .
- Mass spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 289.3 (theoretical 288.32) .
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the pyrazole (δ 2.2–2.5 ppm, methyl groups) and sulfonyl (δ 3.1–3.5 ppm, piperidine protons) moieties .
Methodological Note : Perform stability-indicating assays under stress conditions (e.g., heat, light) to detect degradation products.
Advanced: How can researchers investigate sulfonamide group reactivity in mechanistic studies?
Answer:
- Kinetic studies : Monitor hydrolysis rates under varying pH (1–10) and temperatures (25–60°C) via UV-Vis spectroscopy.
- Computational modeling : Use DFT calculations to predict electrophilic/nucleophilic sites on the sulfonamide group.
- Enzymatic assays : Test interactions with sulfotransferases or cytochrome P450 enzymes to assess metabolic pathways.
Data Insight : The sulfonyl group’s electron-withdrawing nature may enhance stability against enzymatic degradation .
Basic: What spectroscopic techniques characterize this compound’s stability?
Answer:
- FTIR : Confirm sulfonyl S=O stretches (1350–1150 cm⁻¹) and carboxylic acid O-H (2500–3300 cm⁻¹) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset ~217–219°C, based on analogs) .
- X-ray crystallography : Resolve crystal structure to identify hydrogen-bonding networks influencing stability .
Advanced: How can in vivo bioavailability challenges be addressed?
Answer:
- Prodrug design : Synthesize ester prodrugs (e.g., ethyl ester) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo.
- Pharmacokinetic profiling : Conduct LC-MS/MS studies in rodent plasma to quantify absorption half-life and AUC.
- Tissue distribution : Use radiolabeled (³H/¹⁴C) analogs to track organ-specific accumulation.
Methodological Note : Reference analogs like 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride (CAS 1820734-50-6) for bioavailability benchmarks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
